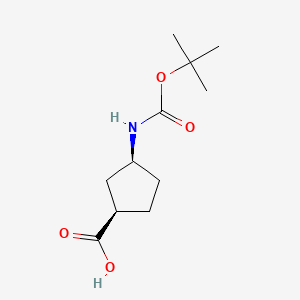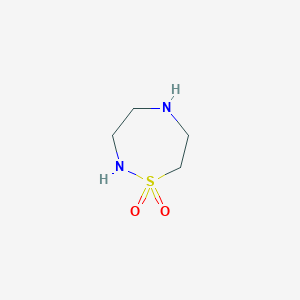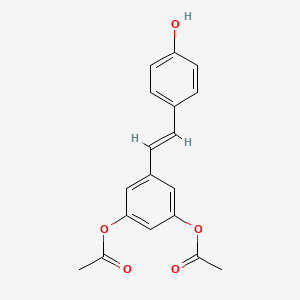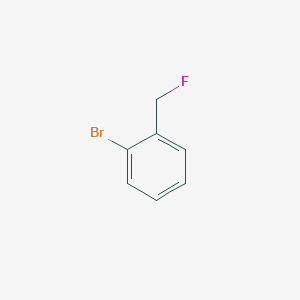
2-Bromobenzyl fluoride
概要
説明
2-Bromobenzyl fluoride is a chemical substance that has gained significant attention as a potent reagent in synthetic organic chemistry. It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
Synthesis Analysis
The synthesis of fluorinated compounds has attracted more and more attention from biologists and chemists . The enzymatic synthesis of fluorinated compounds has been summarized, including cytochrome P450 enzymes, aldolases, fluoroacetyl coenzyme A thioesterases, lipases, transaminases, reductive aminases, purine nucleoside phosphorylases, polyketide synthases, fluoroacetate dehalogenases, tyrosine phenol-lyases, glycosidases, fluorinases, and multienzyme system .Molecular Structure Analysis
The molecular formula of this compound is C7H6BrF . The gas phase molecular structures and conformational compositions of 2-fluorobenzoyl chloride, 2-chlorobenzoyl chloride, and 2-bromobenzoyl chloride have been investigated using gas electron diffraction data .Chemical Reactions Analysis
Fluorine-containing compounds have been synthesized through various reactions, including a high-temperature synthesis for the deprotection of a CF2H group, Ruppert–Prakash reactions for the perfluoroalkylation of benzaldehyde as a model substrate, and the C–H arylation of furan with a trifluoromethylated aryldiazonium salt .Physical and Chemical Properties Analysis
Fluorinated compounds are distributed in plants and microorganisms, and are used in imaging, medicine, materials science . The unique properties of fluorine in terms of its steric compactness and its ability to form stable bonds to carbon contribute to its versatility .科学的研究の応用
Synthesis of Functionalized Compounds
2-Bromobenzyl fluoride has been utilized in the synthesis of various functionalized organic compounds. For instance, its reactivity with o-hydroxy benzaldehyde and o-mercaptobenzyl alcohol has facilitated the production of 2,3-dihydro-2-phenylthio-3-hydroxybenzofuran and 2-phenylthio-3-hydroxy-2,3-dihydrobenzothiophene, respectively. These compounds have potential applications in pharmaceuticals and materials science (Capperucci, Degl'innocenti, Nocentini, & Pollicino, 2009).
Nucleophilic Fluorination Reagents
This compound has been studied in the context of nucleophilic fluorination, where its derivatives have been tested as reagents. This is evident in research on imidazolium-based fluoride reagents for fluorination processes, which are crucial in organic synthesis and pharmaceutical development (Alič et al., 2022).
Study of Reaction Mechanisms
The compound's utility extends to the study of reaction mechanisms, such as in the case of investigating the ring opening of 2-substituted N,N-dibenzylaziridinium ions. This research offers insights into the chemical behavior of similar compounds in various reactions (Catak et al., 2010).
Removal of Anions from Aqueous Solutions
This compound-related studies have also touched on the removal of anions and oxyanions, such as fluoride, from aqueous solutions. This is important in environmental chemistry and water treatment technologies (Theiss et al., 2014).
Fluoride Removal Performance Studies
In water treatment and environmental remediation, the performance of materials in removing fluoride has been studied. This includes assessing the efficiency of various adsorbents in eliminating fluoride ions from water, which is crucial for ensuring safe drinking water (Jia et al., 2015).
Understanding Fluorination Enzymes
Research has delved into the structural and mechanistic understanding of fluorination enzymes. This is significant in biochemistry and pharmaceuticals, where fluoride ion's reactivity is leveraged for creating fluorinated compounds (Dong et al., 2004).
作用機序
Target of Action
The primary target of 2-Bromobenzyl fluoride is the benzylic position of aromatic compounds . The benzylic position is the carbon atom adjacent to the aromatic ring, which is a key site for various chemical reactions .
Mode of Action
This compound interacts with its targets through two main mechanisms: free radical bromination and nucleophilic substitution . In free radical bromination, a hydrogen atom at the benzylic position is replaced by a bromine atom, forming a brominated compound . In nucleophilic substitution, a nucleophile replaces the bromine atom at the benzylic position .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the synthesis of various organic compounds . The bromination and substitution reactions catalyzed by this compound can lead to the formation of a wide range of brominated and substituted aromatic compounds . These compounds can serve as intermediates in various biochemical pathways, contributing to the synthesis of complex organic molecules.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in the chemical structure of target molecules . By introducing bromine atoms or facilitating the substitution of other groups at the benzylic position, this compound can significantly alter the properties of the target molecules, potentially affecting their reactivity, stability, and interactions with other molecules.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of this compound and its targets, potentially influencing the rate and outcome of the reactions . Additionally, the presence of other reactive species in the environment can also impact the reactions catalyzed by this compound.
Safety and Hazards
2-Bromobenzyl fluoride should be handled with care to avoid personal contact, including inhalation . It is combustible and poses a slight fire hazard when exposed to heat or flame . It should be used in a well-ventilated area and contact with oxidizing agents should be avoided as ignition may result .
将来の方向性
Fluorine has proven to be remarkably successful, and most drug development programs will at least explore fluorine during the optimization of a lead compound . This is increasingly enabled by developments in synthesis methods and technologies that now facilitate fluorination through nucleophilic, electrophilic, and deoxyfluorination protocols .
生化学分析
Biochemical Properties
Cellular Effects
The cellular effects of 2-Bromobenzyl fluoride are not well-studied. Fluoride ions have been shown to have varying effects on cells depending on cell type and concentration . It’s plausible that this compound could have similar effects, but this would need to be confirmed through experimental studies.
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. It’s known that brominated compounds can participate in various chemical reactions, such as free radical bromination and nucleophilic substitution . These reactions could potentially influence the activity of biomolecules at the molecular level.
Temporal Effects in Laboratory Settings
Dosage Effects in Animal Models
. High doses of fluoride have been associated with toxic or adverse effects.
Metabolic Pathways
. These interactions could potentially influence metabolic flux or metabolite levels.
Transport and Distribution
. This suggests that this compound could potentially be transported and distributed in a similar manner.
特性
IUPAC Name |
1-bromo-2-(fluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF/c8-7-4-2-1-3-6(7)5-9/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIXPTNTJSUTHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CF)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446-47-9 | |
| Record name | 1-bromo-2-(fluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


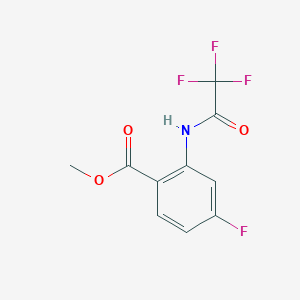

![5-Amino-2-[4-(trifluoromethoxy)phenyl]-1,2,3-triazole-4-carboxamide](/img/structure/B3041899.png)
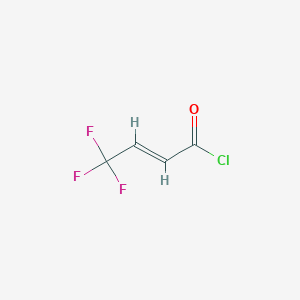
![4-Hydrazino-5-thien-2-ylthieno[2,3-d]pyrimidine](/img/structure/B3041903.png)
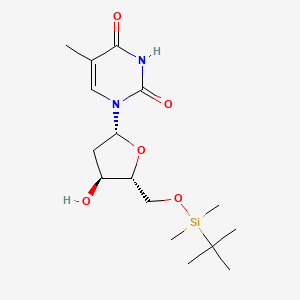
![5-Fluoro-benzo[b]thiophene-3-carbaldehyde](/img/structure/B3041906.png)
![7-chloro-1H-imidazo[4,5-d]pyridazin-4-amine](/img/structure/B3041908.png)

